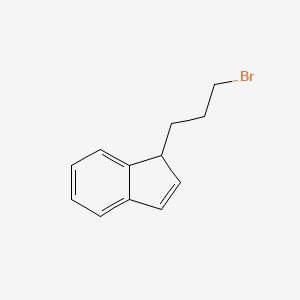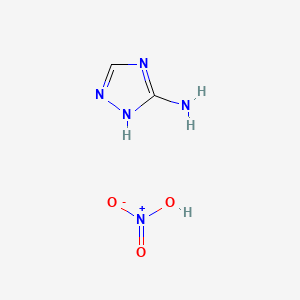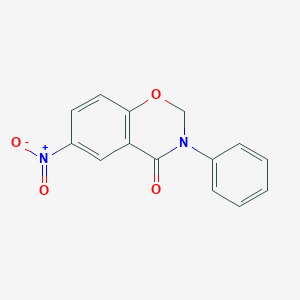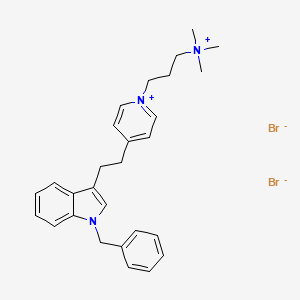
4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of indole, pyridinium, and quaternary ammonium groups, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then subjected to alkylation reactions to introduce the benzyl group. Subsequent steps involve the formation of the pyridinium ring and the introduction of the trimethylammonio group. The final step usually involves the addition of dibromide to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while reduction can produce various amines.
科学的研究の応用
4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide involves its interaction with specific molecular targets. The indole and pyridinium groups can interact with biological macromolecules, potentially disrupting their normal function. The quaternary ammonium group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
- 4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(dimethylammonio)propyl)pyridinium dibromide
- 4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(ethylammonio)propyl)pyridinium dibromide
Uniqueness
4-(2-(1-Benzylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
特性
CAS番号 |
21199-40-6 |
|---|---|
分子式 |
C28H35Br2N3 |
分子量 |
573.4 g/mol |
IUPAC名 |
3-[4-[2-(1-benzylindol-3-yl)ethyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C28H35N3.2BrH/c1-31(2,3)21-9-18-29-19-16-24(17-20-29)14-15-26-23-30(22-25-10-5-4-6-11-25)28-13-8-7-12-27(26)28;;/h4-8,10-13,16-17,19-20,23H,9,14-15,18,21-22H2,1-3H3;2*1H/q+2;;/p-2 |
InChIキー |
CPJNFZDQNDVZAP-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)CCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



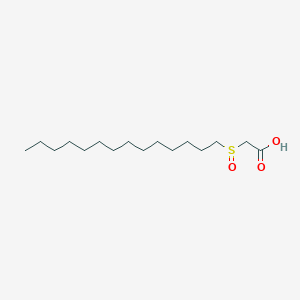


![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
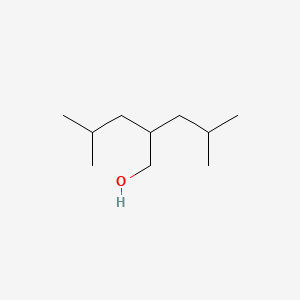

![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)

